Cas no 1171924-27-8 (3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester)
![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester structure](https://ja.kuujia.com/scimg/cas/1171924-27-8x500.png)
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester
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- MDL: MFCD12546769
- インチ: 1S/C16H15BrO4/c1-21-16(20)15-12(13(17)8-9-14(15)19)7-4-10-2-5-11(18)6-3-10/h2-3,5-6,8-9,18-19H,4,7H2,1H3
- InChIKey: AZWYWANCNYBFBR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C(=O)OC)=C1CCC1C=CC(=CC=1)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 341
- トポロジー分子極性表面積: 66.8
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 202447-0.500g |
3-Bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)-ethyl]-benzoic acid methyl ester |
1171924-27-8 | 0.500g |
$908.00 | 2023-09-10 |
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester 関連文献
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3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl esterに関する追加情報
Professional Introduction to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester (CAS No. 1171924-27-8)
3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, with the CAS number 1171924-27-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including hydroxyl and bromo substituents, as well as an ethyl chain linked to a phenyl ring, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The structural features of 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester contribute to its unique chemical properties and reactivity. The hydroxyl groups at the 6-position and the 4-hydroxyphenyl moiety enhance its solubility in polar solvents and facilitate hydrogen bonding interactions, which are crucial for its binding affinity to biological targets. On the other hand, the bromo substituent at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel bioactive molecules derived from benzoic acid scaffolds. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester positions it as a valuable intermediate for synthesizing targeted drug candidates. For instance, modifications at the ethyl chain linked to the phenyl ring can fine-tune pharmacokinetic properties, while the hydroxyl and bromo groups serve as handles for introducing additional pharmacophores.
The compound's potential applications have been explored in several cutting-edge research studies. A notable study published in the journal Organic Letters demonstrated its utility in constructing novel heterocyclic derivatives through palladium-catalyzed reactions. The researchers highlighted that the bromo and hydroxyl functionalities enable efficient coupling with various aryl halides and alkynes, leading to the formation of complex fused ring systems. These derivatives exhibited enhanced biological activity compared to their parent compounds, suggesting that 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester could serve as a key building block in drug discovery efforts.
Furthermore, another study focusing on anti-inflammatory agents revealed that benzoic acid derivatives with hydroxyl groups exhibit significant inhibitory effects on key inflammatory enzymes such as COX-2 and LOX. The presence of both hydroxyl groups in 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester may enhance its binding affinity to these targets, making it a promising candidate for developing novel anti-inflammatory therapies. Additionally, the ethyl chain linked to the 4-hydroxyphenyl group could provide steric hindrance that optimizes enzyme inhibition without compromising selectivity.
The synthetic accessibility of this compound also plays a crucial role in its practical application. Recent advances in synthetic methodologies have made it possible to efficiently prepare complex benzoic acid derivatives using scalable protocols. For instance, one approach involves a multi-step synthesis starting from commercially available precursors such as bromobenzene and phenol derivatives. Through sequential functionalization reactions—including hydroxymethylation, bromination, and esterification—the desired product can be obtained with high yield and purity.
In conclusion, 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester (CAS No. 1171924-27-8) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent candidate for further derivatization and biological evaluation. As research continues to uncover new therapeutic targets and synthetic strategies, this molecule is likely to play an increasingly important role in the development of next-generation bioactive compounds.
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